molecular formula C18H14O5 B2945782 Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 102391-25-3

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2945782
CAS No.: 102391-25-3
M. Wt: 310.305
InChI Key: FMLYLZUZFSIAGR-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. This compound features a coumarin core, a privileged scaffold in drug discovery, substituted at the 3-position with a phenyl group and at the 7-position with a methoxyacetate moiety. This specific pattern of substitutions is designed to modulate the compound's electronic properties, lipophilicity, and overall biomolecular interactions, making it a valuable intermediate for the development of novel bioactive molecules . Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic intermediate. Researchers utilize it to create more complex molecular architectures for screening against various biological targets. Structurally similar coumarin derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies, including serving as potent acetylcholinesterase inhibitors for neurodegenerative disease research, exhibiting anticancer properties by inducing apoptosis in cell line studies, and showing antimicrobial and anti-inflammatory effects . The acetoxy-linked coumarin derivatives are particularly noted for their potential in these areas . Furthermore, chemical modifications at the 7-position, such as the introduction of the methoxyacetate group, are recognized strategies to improve the metabolic stability and bioavailability of lead compounds, thereby enhancing their utility in preclinical research . For Research Use Only: This product is intended for chemical and life science research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-17(19)11-22-14-8-7-13-9-15(12-5-3-2-4-6-12)18(20)23-16(13)10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLYLZUZFSIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 3-phenylchromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Ester Group Modifications

  • Cloricromene (Ethyl 2-[8-chloro-3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate): Replaces the methyl ester with an ethyl group. Features additional substituents: a chlorine atom at position 8, a diethylaminoethyl group at position 3, and a methyl group at position 3. Biological Activity: Exhibits antiplatelet, vasodilatory, and endothelial-protective effects, reducing retinal inflammation and vascular leakage in diabetic retinopathy models .
  • Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate: Substitutes the phenyl group at position 3 with a 3-nitrophenyl group at position 4.

Core Ring Modifications

  • 2-Oxo-3-phenyl-2H-chromen-7-yl acetate: Replaces the methyl oxyacetate with a simple acetate group.
  • 4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate: Introduces a phenoxyacetate group, enhancing aromatic stacking interactions. Used in polymer synthesis for photosensitive materials due to its extended conjugation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₈H₁₄O₅ 310.30 3-phenyl, 7-(methoxyacetate) Likely moderate lipophilicity (LogP ~3)
Cloricromene C₂₀H₂₆ClNO₅ 395.90 8-Cl, 3-(diethylaminoethyl), 4-methyl Enhanced bioavailability, basic amine
2-Oxo-3-phenyl-2H-chromen-7-yl acetate C₁₇H₁₂O₄ 280.28 3-phenyl, 7-acetate Lower molecular weight, higher polarity
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate C₁₉H₁₅NO₇ 369.33 4-(3-nitrophenyl) Electron-deficient aromatic ring

Biological Activity

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chromenone core structure, characterized by a chromene ring fused with a carbonyl group. Its molecular formula is C18H15NO4, and it is classified as an ester derivative of chromenone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism.
  • Receptor Modulation : It interacts with cellular receptors involved in inflammatory and oxidative stress pathways, leading to potential anti-inflammatory and antioxidant effects.

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AGS (gastric cancer). The compound exhibited an IC50 value of approximately 9.54 μM against MCF-7 cells, indicating significant potency .
    Cell LineIC50 (μM)
    MCF-79.54
    AGS2.63
    HCT11616.1
  • Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory and Antioxidant Activities

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Antioxidant Activity : The antioxidant activity was assessed using DPPH radical scavenging assays, where the compound demonstrated significant free radical scavenging ability, comparable to established antioxidants like ascorbic acid.

Study on Anticancer Effects

A notable study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Research on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of the compound in a rodent model of acute inflammation. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, supporting its use as a therapeutic agent in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via polycondensation reactions using aromatic diamines and coumarin-based diacid monomers. Triphenyl phosphite and pyridine are critical condensing agents, with optimized temperatures (e.g., 100–120°C) and inert atmospheres to prevent side reactions . For analogous coumarin derivatives, Suzuki-Miyaura cross-coupling with arylboronic acids and Pd catalysts (e.g., (PPh₃)₄Pd) in DMF/H₂O at 100°C has been effective, yielding >90% purity after silica gel chromatography . Contradictions in solvent systems (DMF vs. chloroform) highlight the need for solvent compatibility studies.

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography confirms bond angles and torsion angles (e.g., O1–C3–O2 at 116.42°), while ¹H/¹³C NMR identifies substituent environments (e.g., coumarin protons at δ 6.5–8.5 ppm) . Exact mass spectrometry (e.g., ESI-TOF) with calculated m/z 486.0820 ensures molecular formula validation (C₂₆H₁₈N₂O₈) . FT-IR spectroscopy verifies ester (C=O at ~1740 cm⁻¹) and chromenone (C=O at ~1680 cm⁻¹) functionalities.

Advanced Research Questions

Q. What are the mechanistic implications of using coumarin-oxyacetate derivatives in photosensitive polymers, and how does substituent positioning affect fluorescence properties?

  • Methodological Answer : The pendant coumarin groups undergo [2+2] photodimerization under UV light (λ = 320–365 nm), enabling reversible crosslinking in polyamides. Substituents at the 7-position (oxyacetate) enhance steric hindrance, reducing quantum yields by ~15% compared to unsubstituted coumarins. Time-resolved fluorescence spectroscopy (TRFS) reveals lifetime variations (τ = 2.1–3.8 ns) depending on diamine linker rigidity .

Q. How does this compound interact with metal ions in solvent extraction systems, and what selectivity trends are observed?

  • Methodological Answer : Analogous poly(oxyacetate) ligands (e.g., PEEOA) show high selectivity for Fe(III) and Cr(III) in chloroform/water systems at pH 2.5–3.0, with extraction efficiencies >85% due to chelation via ester oxygen and chromenone carbonyl groups. Competitive extraction studies (e.g., Fe(III) vs. Cu(II)) reveal a 10:1 selectivity ratio, validated via ICP-OES . Contradictions in pH-dependent selectivity (neutral vs. acidic media) require pH-optimized protocols.

Q. What safety and handling protocols are critical for lab-scale synthesis, given the compound’s reactivity?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to pyridine’s volatility and triphenyl phosphite’s irritancy . Storage at –20°C in amber vials prevents photodegradation. Spill protocols include neutralization with 5% NaHCO₃ and disposal via hazardous waste channels, as per EPA guidelines .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : reports 75–80% yields for polycondensation, while cites >90% for cross-coupling. Resolution lies in monomer purity and catalyst activity (e.g., Pd loading at 3 mol% vs. 5 mol%) .
  • Fluorescence Quenching : Substituted coumarins in show reduced intensity vs. unmodified analogs. TRFS and DFT calculations can resolve whether this stems from electronic effects or steric hindrance .

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